molecular formula C9H6F3NO3 B094904 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid CAS No. 19165-29-8

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid

Cat. No. B094904
CAS RN: 19165-29-8
M. Wt: 233.14 g/mol
InChI Key: LAZKSSYOKYWMRN-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid is a compound of interest in the field of organofluorine chemistry, which is significant in drug discovery and material sciences. The compound is derived from o-amino benzoic acids and contains a trifluoroacetyl group attached to the nitrogen of an amino group, which is itself bonded to a benzoic acid framework.

Synthesis Analysis

The synthesis of related organofluorine compounds, such as o-amino-2,2,2-trifluoroacetophenones, has been reported to start from commercially available o-amino benzoic acids. These acids are converted into benzoxazinones, which are then reacted with Ruppert's reagent to form the trifluoromethylated ketone after acidic work-up . Although not directly synthesizing 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid, this method provides insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

While the molecular structure of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid is not directly discussed, related compounds such as 2-amino-5-chloropyridine–benzoic acid have been analyzed. In these compounds, the carboxyl group is observed to be twisted away from the attached ring, and various hydrogen bonding interactions are noted, which could be relevant to the structure of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid .

Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is known to catalyze reactions involving aromatic amines and substituted benzaldehydes, leading to the formation of compounds like 2,3-dihydro-1H-1,5-benzodiazepines . TFA is also an efficient catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in aqueous media . These reactions highlight the reactivity of aromatic compounds with trifluoroacetyl groups and could be relevant to the chemical behavior of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid are not directly reported. However, benzoic acid derivatives with perfluoroalkyl substituents have been synthesized and are known to form dimers through hydrogen bonding or complexes with bases . These properties suggest that 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid may also exhibit unique physical and chemical characteristics due to the presence of the trifluoroacetyl group and its potential for hydrogen bonding and complex formation.

Scientific Research Applications

Degradation Processes and Stability

The study of the degradation processes of Nitisinone, which contains a similar trifluoroacetyl group, sheds light on the stability of related compounds under various conditions. The LC-MS/MS study aimed to understand Nitisinone's stability, identifying degradation products including 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), showcasing the importance of investigating the stability and degradation pathways of trifluoroacetyl derivatives for both environmental and medical applications (Barchańska et al., 2019).

Influence on Plant Metabolism

Research on amino derivatives of benzoic acid, which share structural similarities with 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid, has explored their effects on plant metabolism. A study on the respiration of etiolated barley leaves by amino derivatives of benzoic acid provides insight into how such compounds can impact plant growth and respiration processes, highlighting the broader implications of these chemicals on plant biology and agriculture (Nagutb, 1964).

Regulatory Effects in Gut Functions

Benzoic acid and its derivatives are known for their antibacterial and antifungal properties, which can regulate gut functions in both humans and animals. A study reviewing the effects of benzoic acid on gut functions emphasizes the compound's potential to improve digestion, absorption, and the gut barrier, suggesting similar capabilities for its trifluoroacetyl derivative in enhancing gut health and combating microbial infections (Mao et al., 2019).

Pharmacokinetic Analysis

The pharmacokinetic analysis of benzoic acid in various species including rats, guinea pigs, and humans sheds light on its metabolic and dosimetric variations. Such studies contribute to understanding the dietary exposures and interspecies uncertainty of benzoic acid derivatives, providing a framework for assessing the safety and efficacy of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid and its potential applications in food safety and pharmacology (Hoffman & Hanneman, 2017).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501, which advise on measures to take for personal safety, environmental safety, and in case of accidental ingestion .

properties

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15/h1-4H,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZKSSYOKYWMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292662
Record name 2-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid

CAS RN

19165-29-8
Record name NSC84505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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